

# Application Notes and Protocols: Synthesis of *n*-Methyl-*n*-phenylprop-2-enamide

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## Compound of Interest

Compound Name: *n*-Methyl-*n*-phenylprop-2-enamide

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## Abstract

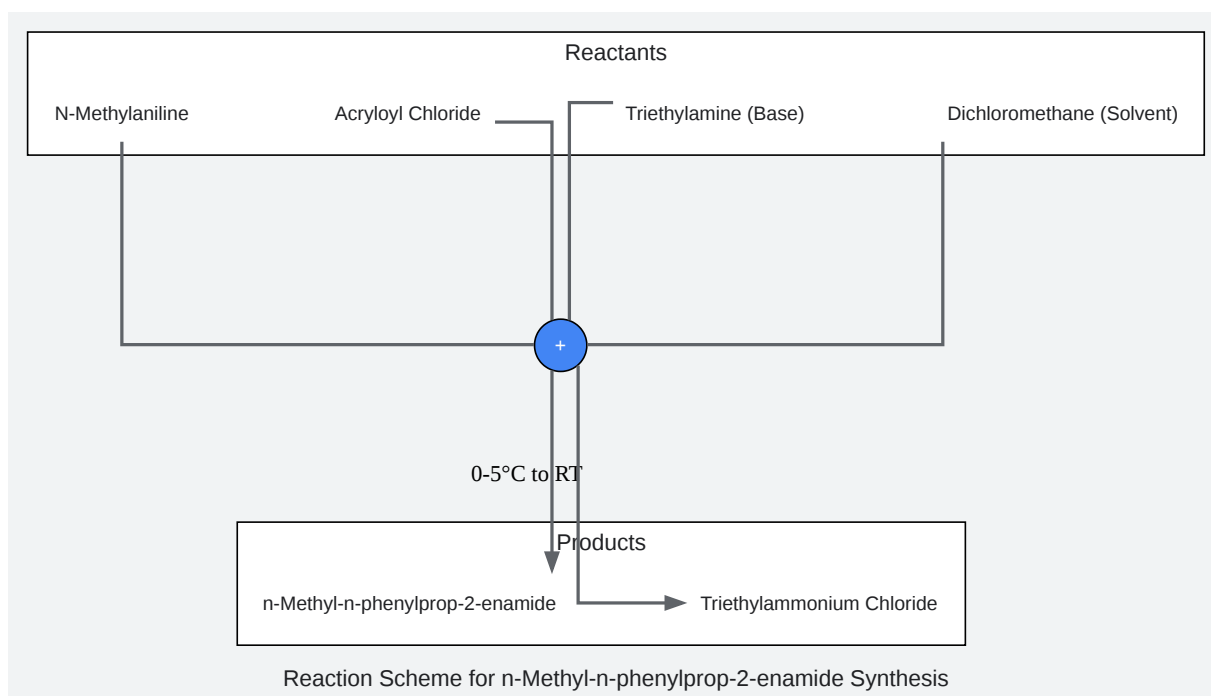
This document provides a detailed protocol for the synthesis of ***n*-Methyl-*n*-phenylprop-2-enamide** via the N-acylation of N-methylaniline with acryloyl chloride. The procedure is based on established chemical principles for amide bond formation and is intended for use by qualified researchers in a laboratory setting. Included are the reaction scheme, a detailed experimental workflow, required materials and reagents, step-by-step instructions for synthesis and purification, and critical safety information.

## Introduction

***n*-Methyl-*n*-phenylprop-2-enamide**, also known as N-methyl-N-phenylacrylamide, is a chemical compound with potential applications as a monomer in the synthesis of specialized polymers and as an intermediate in the development of novel chemical entities.<sup>[1]</sup> Its structure incorporates a reactive vinyl group and an N-substituted amide, making it a versatile building block. The synthesis described herein is a standard Schotten-Baumann type reaction, where the nucleophilic secondary amine (N-methylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (acryloyl chloride). A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrogen chloride byproduct generated during the reaction.

## Reaction Scheme

The overall reaction involves the acylation of N-methylaniline with acryloyl chloride in the presence of a base.



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Caption: General reaction scheme for the synthesis of **n-Methyl-n-phenylprop-2-enamide**.

## Experimental Protocol

This protocol details the materials, equipment, and procedures required for the synthesis and purification of the target compound.

The following table summarizes the necessary chemicals for this synthesis.

Reagent	Formula	MW ( g/mol )	Molar Eq.	Amount	CAS No.
N-Methylaniline	C <sub>7</sub> H <sub>9</sub> N	107.15	1.0	5.00 g (46.66 mmol)	100-61-8
Acryloyl Chloride	C <sub>3</sub> H <sub>3</sub> ClO	90.51	1.1	4.70 g (51.33 mmol)	814-68-6
Triethylamine (TEA)	C <sub>6</sub> H <sub>15</sub> N	101.19	1.2	6.2 mL (5.65 g, 55.99 mmol)	121-44-8
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	-	150 mL	75-09-2
Sat. aq. NaHCO <sub>3</sub>	NaHCO <sub>3</sub>	84.01	-	As needed	144-55-8
Anhydrous MgSO <sub>4</sub>	MgSO <sub>4</sub>	120.37	-	As needed	7487-88-9

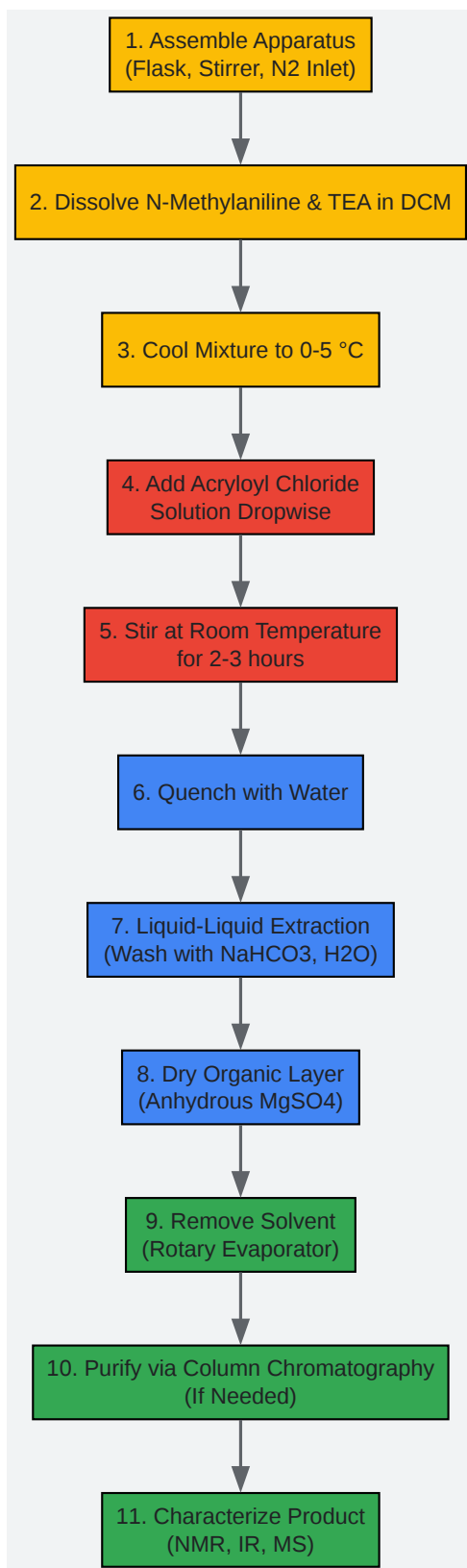
- 250 mL two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.

- **Reagent Preparation:** In the flask, dissolve N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in 100 mL of dichloromethane (DCM).
- **Reaction Initiation:** Cool the stirring solution to 0-5 °C using an ice bath.
- **Acryloyl Chloride Addition:** Dissolve acryloyl chloride (1.1 eq) in 50 mL of DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the cooled reaction mixture over approximately 30-45 minutes. A white precipitate of triethylammonium chloride will form.<sup>[2]</sup>
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.<sup>[2][3]</sup>
- **Quenching:** Quench the reaction by slowly adding 50 mL of deionized water or a saturated ammonium chloride solution.<sup>[3]</sup>
- **Work-up:** Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and 50 mL of water.<sup>[2]</sup>
  - Separate the organic layer and dry it over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- **Solvent Removal:** Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

If necessary, the crude product can be further purified using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.

## Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Step-by-step workflow for the synthesis and purification of the target compound.

## Data and Characterization

The reaction is expected to proceed with a high yield, typically ranging from 46% to 94% for similar N-acylation reactions.[2][4] The final product, **n-Methyl-n-phenylprop-2-enamide**, should be an oil or a low-melting solid at room temperature.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	PubChem[5]
Molecular Weight	161.20 g/mol	PubChem[5]
IUPAC Name	N-methyl-N-phenylprop-2-enamide	PubChem[5]

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

- <sup>1</sup>H NMR: Expected signals would include resonances for the vinyl protons (typically between 5.5-7.0 ppm), the aromatic protons of the phenyl group (7.0-7.5 ppm), and the N-methyl protons (a singlet around 3.0-3.5 ppm).
- <sup>13</sup>C NMR: Resonances for the carbonyl carbon (around 168 ppm), vinyl carbons, aromatic carbons, and the N-methyl carbon are expected.[6]
- IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1670 cm<sup>-1</sup>. [6]
- Mass Spectrometry (MS): The molecular ion peak [M<sup>+</sup>] should be observed at m/z = 161.20. [6]

## Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Acryloyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle with extreme care.
- N-Methylaniline: Toxic upon inhalation, ingestion, and skin contact.
- Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
- Dichloromethane: Suspected of causing cancer.
- **n-Methyl-n-phenylprop-2-enamide** (Product): May cause skin, eye, and respiratory irritation.[5] Handle with care.

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of n-Methyl-n-phenylprop-2-enamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055005#synthesis-of-n-methyl-n-phenylprop-2-enamide-from-acryloyl-chloride]

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